molecular formula C18H15N3O B13869879 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline

4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline

Cat. No.: B13869879
M. Wt: 289.3 g/mol
InChI Key: QGNPBPXWNUXAKW-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with an isoquinoline structure. Benzimidazoles are known for their diverse pharmacological activities, while isoquinolines are notable for their presence in various natural alkaloids. The combination of these two structures in a single molecule offers potential for unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core, followed by cyclization with an appropriate isoquinoline precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and may require microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially altering its reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit various enzymes, while the isoquinoline structure can interact with DNA and proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is unique due to the combination of benzimidazole and isoquinoline structures, which confer a wide range of potential applications and biological activities. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

4-(5-methoxy-1-methylbenzimidazol-2-yl)isoquinoline

InChI

InChI=1S/C18H15N3O/c1-21-17-8-7-13(22-2)9-16(17)20-18(21)15-11-19-10-12-5-3-4-6-14(12)15/h3-11H,1-2H3

InChI Key

QGNPBPXWNUXAKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C3=CN=CC4=CC=CC=C43

Origin of Product

United States

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